molecular formula C11H15NO2 B111266 3-Amino-3-(4-ethylphenyl)propanoic acid CAS No. 117391-52-3

3-Amino-3-(4-ethylphenyl)propanoic acid

Cat. No. B111266
CAS RN: 117391-52-3
M. Wt: 193.24 g/mol
InChI Key: CZOSHSPOVINZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(4-ethylphenyl)propanoic acid (3-AEPPA) is an organic compound that is widely used in scientific research. It is a derivative of propanoic acid, containing an amino group and an ethylphenyl group. 3-AEPPA has a wide range of applications, from being used as a building block in synthesizing various compounds to its use as a biochemical reagent in research.

Scientific Research Applications

Synthesis and Derivative Formation

  • 3-Amino-3-(4-ethylphenyl)propanoic acid and its derivatives have been explored in the field of organic synthesis. For instance, the synthesis of its enantiomers and N-protected derivatives has been studied, demonstrating the compound's potential in producing structurally diverse molecules (Solymár, Kanerva, & Fülöp, 2004).

Renewable Building Blocks in Materials Science

  • This compound has been explored as a renewable building block in materials science. Its use in enhancing the reactivity of molecules towards benzoxazine ring formation highlights its potential in developing sustainable materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Role in Crystal Packing

  • Research has delved into the role of compounds like this compound in crystal packing, examining interactions such as N⋯π and O⋯π, which are crucial for understanding molecular structures and their properties (Zhang, Wu, & Zhang, 2011).

Biocatalysis in Pharmaceutical Intermediate Production

  • The compound's application in biocatalysis, particularly in the production of pharmaceutical intermediates like S-3-amino-3-phenylpropionic acid, an important intermediate for certain medications, has been investigated, showcasing its relevance in the pharmaceutical industry (Li, Wang, Huang, Zou, & Zheng, 2013).

Modification of Polymeric Materials

  • Studies have also focused on modifying polymeric materials using derivatives of this compound, which is significant for enhancing the properties of these materials for various applications (Aly & El-Mohdy, 2015).

Investigational Pharmaceutical Compounds

  • The compound has been used in the synthesis and study of investigational pharmaceutical compounds, contributing to the development of new drugs and therapeutic agents (Vogt, Williams, Johnson, & Copley, 2013).

Fluorescence Derivatization in Biological Assays

  • It has been utilized in fluorescence derivatization of amino acids, which is an important technique in biological assays and research, indicating its versatility in biochemical applications (Frade, Barros, Moura, & Gonçalves, 2007).

Safety and Hazards

While specific safety and hazard information for “3-Amino-3-(4-ethylphenyl)propanoic acid” is not available, it’s important to handle all chemical compounds with care and avoid contact with skin and eyes .

properties

IUPAC Name

3-amino-3-(4-ethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOSHSPOVINZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342746
Record name 3-amino-3-(4-ethylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117391-52-3
Record name β-Amino-4-ethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117391-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-3-(4-ethylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-3-(4-ethylphenyl)propanoic acid
Reactant of Route 2
3-Amino-3-(4-ethylphenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-Amino-3-(4-ethylphenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-Amino-3-(4-ethylphenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-Amino-3-(4-ethylphenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-Amino-3-(4-ethylphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.